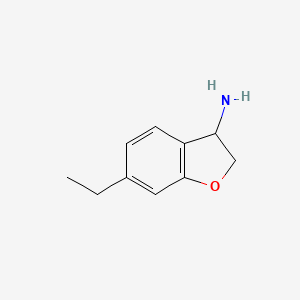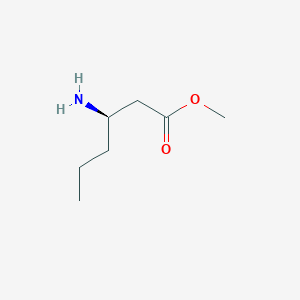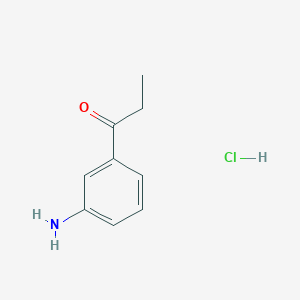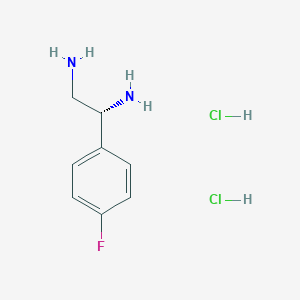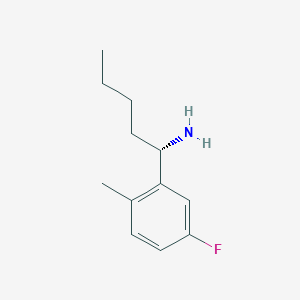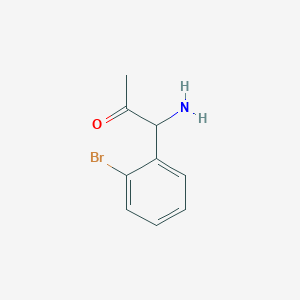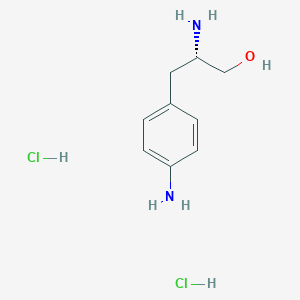
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is a chemical compound with the molecular formula C9H16Cl2N2O. It is a dihydrochloride salt form of a chiral amino alcohol, which contains both amine and hydroxyl functional groups. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride typically involves the reduction of the corresponding nitro compound followed by the resolution of the racemic mixture. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and stringent reaction conditions are crucial to obtain the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of both amine and hydroxyl groups allows it to form hydrogen bonds and electrostatic interactions with the target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-amino-3-(4-hydroxyphenyl)propan-1-ol
- (2S)-2-amino-3-(4-methoxyphenyl)propan-1-ol
- (2S)-2-amino-3-(4-chlorophenyl)propan-1-ol
Uniqueness
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride is unique due to the presence of two amine groups, which provide additional sites for chemical modification and interaction with biological targets. This makes it a versatile compound for various research applications, particularly in the development of pharmaceuticals and biochemical studies.
Properties
Molecular Formula |
C9H16Cl2N2O |
|---|---|
Molecular Weight |
239.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propan-1-ol;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c10-8-3-1-7(2-4-8)5-9(11)6-12;;/h1-4,9,12H,5-6,10-11H2;2*1H/t9-;;/m0../s1 |
InChI Key |
MNESMDQNEBFRLD-WWPIYYJJSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](CO)N)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


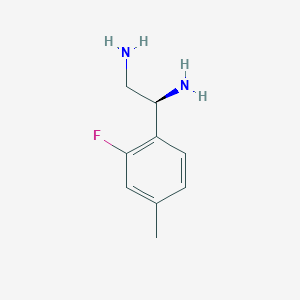
![6'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)spiro[cyclopropane-1,2'-inden]-1'(3'H)-one](/img/structure/B13044078.png)
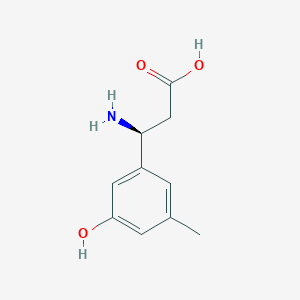

![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)
